4-Amino-1-(2,2-difluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide
Description
This compound is a pyrazole-3-carboxamide derivative featuring a 2,2-difluoroethyl group at the pyrazole’s 1-position and a 2-morpholin-4-ylethyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2N5O2/c13-10(14)8-19-7-9(15)11(17-19)12(20)16-1-2-18-3-5-21-6-4-18/h7,10H,1-6,8,15H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOUMGIKPOXKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NN(C=C2N)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-1-(2,2-difluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide (CAS Number: 2101199-03-3) is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and as a kinase inhibitor.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉F₂N₅O₂ |
| Molecular Weight | 303.31 g/mol |
| CAS Number | 2101199-03-3 |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its role as a kinase inhibitor.
Kinase Inhibition
Research indicates that this compound acts as a potent inhibitor of several kinases, including cyclin-dependent kinases (CDKs) and Fms-like receptor tyrosine kinase 3 (FLT3), which are critical in cell cycle regulation and cancer progression. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can significantly influence its inhibitory potency against these targets.
-
Inhibition of FLT3 :
- The compound demonstrated strong inhibitory activity against FLT3, a key target in acute myeloid leukemia (AML) therapies. In vitro assays reported IC₅₀ values less than 5 nM against various FLT3 mutants associated with drug resistance, indicating its potential utility in overcoming therapeutic challenges in AML treatment .
-
Inhibition of CDKs :
- The compound also exhibited significant inhibitory effects on CDK2 and CDK4, essential regulators of the cell cycle. This inhibition was confirmed through enzymatic assays and cellular models, where treatment resulted in reduced phosphorylation of retinoblastoma protein (Rb), a downstream target of CDKs .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:
- Study on AML Cell Lines : In MV4-11 leukemia cell lines, treatment with the compound led to a dose-dependent increase in apoptosis, with flow cytometry revealing that over 51% of cells underwent apoptosis at a concentration of 2 μM after 24 hours . This underscores the compound's potential as an anti-cancer agent.
- Kinase Profiling : A comprehensive profiling against 32 kinases revealed that the compound selectively inhibited multiple targets involved in tumorigenesis, including KDR/VEGFR2 and GSK3β. This broad spectrum of activity suggests its potential as a multi-target therapeutic agent .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
Cyclopentyl () introduces steric bulk, which may hinder target binding but improve metabolic stability .
Solubility and Hydrogen Bonding :
- Morpholinylethyl (target compound, ) provides a basic amine and ether oxygen, enhancing aqueous solubility compared to methoxypropyl () or furylmethyl () .
- Methoxyethyl () offers moderate polarity but lacks the hydrogen-bonding capacity of morpholine .
Synthetic Accessibility :
- Suzuki coupling () and palladium-catalyzed reactions are common for introducing aryl/heteroaryl groups, though the target compound’s synthesis likely involves alkylation or amidation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
